7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
Overview
Description
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as substituted anilines and aldehydes, which are then subjected to cyclization reactions under specific conditions to form the hexahydroquinoline core. The final steps usually involve the introduction of the carboxamide group through amide bond formation reactions. Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context, but it may involve inhibition or activation of certain biochemical processes. For example, its potential anticancer activity could be due to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar compounds include other hexahydroquinoline derivatives with different substituents on the aromatic rings. These compounds may share some chemical and biological properties but differ in their specific activities and applications. The uniqueness of 7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(4-ethylphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O4/c1-6-22-9-11-23(12-10-22)32-31(34(38)36-26-14-7-20(2)8-15-26)21(3)35-27-17-25(18-28(37)33(27)32)24-13-16-29(39-4)30(19-24)40-5/h7-16,19,25,32,35H,6,17-18H2,1-5H3,(H,36,38) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXOHOMMJSDUDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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